2-(5-Bromo-2-methoxyphenyl)-3-((4-methoxyphenyl)sulfonyl)thiazolidine
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Overview
Description
2-(5-Bromo-2-methoxyphenyl)-3-((4-methoxyphenyl)sulfonyl)thiazolidine is a synthetic organic compound belonging to the thiazolidine class. Thiazolidines are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound features a brominated methoxyphenyl group and a methoxyphenylsulfonyl group attached to a thiazolidine ring, which may contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2-methoxyphenyl)-3-((4-methoxyphenyl)sulfonyl)thiazolidine typically involves the following steps:
Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable amine with a thiocarbonyl compound under acidic conditions.
Methoxylation: The methoxy groups are introduced via methylation reactions, often using methyl iodide or dimethyl sulfate in the presence of a base.
Sulfonylation: The sulfonyl group is typically introduced by reacting the compound with a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-2-methoxyphenyl)-3-((4-methoxyphenyl)sulfonyl)thiazolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions, using agents such as lithium aluminum hydride, can reduce the sulfonyl group to a sulfide.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or organometallic reagents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential therapeutic applications due to its biological activities.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-(5-Bromo-2-methoxyphenyl)-3-((4-methoxyphenyl)sulfonyl)thiazolidine is not well-documented. its biological activities are likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The bromine and sulfonyl groups may play a role in these interactions, potentially affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Bromo-2-methoxyphenyl)-3-((4-methoxyphenyl)sulfonyl)thiazole
- 2-(5-Bromo-2-methoxyphenyl)-3-((4-methoxyphenyl)sulfonyl)imidazolidine
- 2-(5-Bromo-2-methoxyphenyl)-3-((4-methoxyphenyl)sulfonyl)pyrrolidine
Uniqueness
2-(5-Bromo-2-methoxyphenyl)-3-((4-methoxyphenyl)sulfonyl)thiazolidine is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds. The presence of both bromine and sulfonyl groups, along with the thiazolidine ring, may result in unique interactions with molecular targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-(5-bromo-2-methoxyphenyl)-3-(4-methoxyphenyl)sulfonyl-1,3-thiazolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO4S2/c1-22-13-4-6-14(7-5-13)25(20,21)19-9-10-24-17(19)15-11-12(18)3-8-16(15)23-2/h3-8,11,17H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKYYCURCCMWZLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCSC2C3=C(C=CC(=C3)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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